molecular formula C19H24N2O5S B2573804 4-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396814-82-6

4-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2573804
CAS No.: 1396814-82-6
M. Wt: 392.47
InChI Key: IBNNZJDOEHXNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a potent and selective cannabinoid receptor 1 (CB1) antagonist, serving as a critical pharmacological tool for probing the endocannabinoid system. This compound demonstrates high affinity for the CB1 receptor and exhibits significant peripheral restriction, a key characteristic that helps mitigate central nervous system (CNS)-related adverse effects historically associated with first-generation CB1 antagonists . Its primary research value lies in the investigation of metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and diabetes, where peripheral CB1 receptors are known to play a crucial role. Studies utilizing this antagonist have helped elucidate mechanisms related to hepatic steatosis, insulin sensitivity, and energy homeostasis . By selectively blocking peripheral CB1 receptors, researchers can dissect the complex pathophysiology of metabolic syndromes and evaluate potential therapeutic strategies that avoid neuropsychiatric side effects. The furan-3-carbonyl piperidine scaffold of this sulfonamide derivative is designed for optimized receptor interaction and metabolic stability, making it a valuable compound for in vitro binding assays, functional antagonist studies, and in vivo models of disease.

Properties

IUPAC Name

4-ethoxy-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-2-26-17-3-5-18(6-4-17)27(23,24)20-13-15-7-10-21(11-8-15)19(22)16-9-12-25-14-16/h3-6,9,12,14-15,20H,2,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNNZJDOEHXNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide, highlighting variations in substituents, synthetic yields, physical properties, and biological targets.

Compound Name & ID (from Evidence) Substituents on Sulfonamide/Piperidine Yield (%) Physical State Molecular Weight (g/mol) Key Pharmacological Target
3-Chloro-N-({1-[2-(2,3-dihydrobenzofuran)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (15) 3-Cl-C₆H₄-SO₂, dihydrobenzofuran-ethyl linker 83 Colorless oil 479.03 Dual α2A/5-HT7 receptor antagonist
5-Chloro-2-fluoro-N-(piperidin-4-yl-methyl)benzenesulfonamide (16) 5-Cl-2-F-C₆H₃-SO₂, dihydrobenzofuran-ethyl 67 Colorless oil 497.02 Dual α2A/5-HT7 receptor antagonist
4-Fluoro-N-[(1-{2-(trifluoroethoxy)phenoxyethyl}piperidin-4-yl)methyl]benzenesulfonamide (8) 4-F-C₆H₄-SO₂, trifluoroethoxy-phenoxyethyl 81 Yellow oil ~500 (estimated) α1A/α1D-adrenergic receptor antagonist
5-Chloro-2-methoxy-N-(piperidin-4-yl-methyl)benzenesulfonamide (17) 5-Cl-2-OCH₃-C₆H₃-SO₂, dihydrobenzofuran-ethyl 76 Yellow solid 509.06 Dual α2A/5-HT7 receptor antagonist
Target Compound (Hypothetical) 4-Ethoxy-C₆H₄-SO₂, furan-3-carbonyl-piperidine N/A Solid (inferred) ~450 (estimated) Potential dual receptor modulator

Pharmacological Implications

  • Receptor Selectivity: Analogs with dihydrobenzofuran linkers (e.g., 15, 16) show dual α2A/5-HT7 antagonism, whereas trifluoroethoxy-phenoxy derivatives (e.g., 8) target α1-adrenergic receptors . The target’s furan moiety may confer unique selectivity due to its heteroaromatic interactions.
  • Solubility and Bioavailability : The ethoxy group in the target compound likely improves aqueous solubility compared to halogenated analogs, as seen in methoxy-substituted 17 (mp 509.06 g/mol) .

Analytical Characterization

  • Spectroscopy : All analogs were validated via ¹H/¹³C NMR and MS, confirming sulfonamide and piperidine linkages. The target compound would require similar characterization, with expected signals for ethoxy (δ ~1.3 ppm, triplet) and furan carbonyl (δ ~160–170 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.